Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex tetrahydropyrimidine derivative. Its core scaffold is derived from the Biginelli reaction, a multicomponent synthesis involving a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., thiophene-2-carbaldehyde), and a urea/thiourea derivative . The compound features:
- A pyridin-2-yl-piperazinylmethyl moiety at position 6, introducing basicity and hydrogen-bonding capabilities.
- An ethyl carboxylate at position 5, enhancing solubility and serving as a synthetic handle for further derivatization.
This compound is hypothesized to exhibit bioactivity due to structural similarities to pharmacologically active dihydropyrimidinones (DHPMs), which are known for anticancer, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
ethyl 2-oxo-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-2-29-20(27)18-15(23-21(28)24-19(18)16-6-5-13-30-16)14-25-9-11-26(12-10-25)17-7-3-4-8-22-17/h3-8,13,19H,2,9-12,14H2,1H3,(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNMYXKAHCQETO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: The initial step involves the condensation of ethyl acetoacetate with thiophene-2-carbaldehyde in the presence of ammonium acetate to form the tetrahydropyrimidine core.
Introduction of the Piperazine Moiety: The next step involves the reaction of the tetrahydropyrimidine intermediate with 1-(2-pyridyl)piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine moiety.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the pyridine or piperazine rings.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: and a molecular weight of 427.5 g/mol. Its structure includes a tetrahydropyrimidine core, which is known for its bioactive potential in various therapeutic areas.
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds similar to ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit antidepressant-like effects. The piperazine moiety is known to enhance serotonin receptor activity, which is crucial for mood regulation .
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including the Biginelli reaction and subsequent modifications to enhance bioactivity. This synthetic pathway allows for the development of various derivatives with tailored pharmacological profiles.
Case Study 1: Antidepressant Evaluation
A study published in PubMed evaluated the antidepressant effects of similar compounds through behavioral tests in animal models. Results indicated a significant reduction in depressive-like behavior when treated with compounds containing the piperazine structure, suggesting a promising avenue for developing new antidepressants based on this scaffold .
Case Study 2: Antimicrobial Testing
In vitro tests conducted on derivatives of tetrahydropyrimidines showed effective inhibition against several strains of bacteria including Staphylococcus aureus and Escherichia coli. These findings underline the potential of ethyl 2-oxo derivatives as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s bioactivity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally analogous DHPMs:
Key Observations :
- Thiophene vs.
- Piperazine Linkers : Piperazine derivatives (target compound and ) exhibit superior solubility compared to methyl or halogenated analogs, critical for bioavailability .
Bioactivity Comparison
Limited direct data exist for the target compound, but structurally related DHPMs show diverse activities:
Mechanistic Insights :
- Thiophene’s sulfur atom could confer radical-scavenging ability, though less potent than phenolic antioxidants () .
Biological Activity
Ethyl 2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 893325-37-6) is a complex organic compound with potential biological activities. This article aims to explore its biological activity, particularly in the context of anticancer properties, enzyme inhibition, and other pharmacological effects.
Molecular Characteristics
The molecular formula of the compound is , with a molecular weight of 427.5 g/mol. The structure includes a tetrahydropyrimidine ring, a thiophene group, and a piperazine moiety linked to a pyridine ring, which suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| CAS Number | 893325-37-6 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. A notable study synthesized several derivatives that showed potent anticancer activity through inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.
The mechanism of action involves:
- Topoisomerase II Inhibition : Compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin.
- Cell Cycle Arrest : Specifically, compounds caused G2-M phase arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
In a specific case study involving compound 3e , it was reported that it exhibited an IC50 of 0.98 µM against topoisomerase II and caused significant cell cycle arrest compared to controls .
Enzyme Inhibition
In addition to anticancer activity, the compound's structural features suggest potential inhibitory effects on various enzymes. For instance:
Other Pharmacological Effects
While the primary focus has been on anticancer properties, derivatives of related compounds have also demonstrated:
- Antibacterial and Antifungal Activities : Some studies have explored the synthesis of derivatives that exhibit antimicrobial properties, indicating a broader pharmacological potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Lomefloxacin Derivatives : A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated broad-spectrum activity with specific compounds showing selective cytotoxicity against melanoma cells .
- Synthesis and Characterization : Research focusing on the synthesis of new derivatives highlighted the importance of structural modifications in enhancing biological activity .
Summary of Findings
The following table summarizes key findings from various studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
